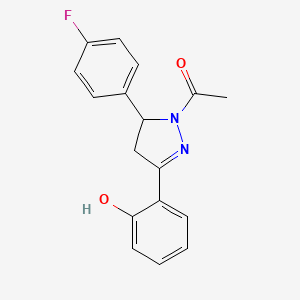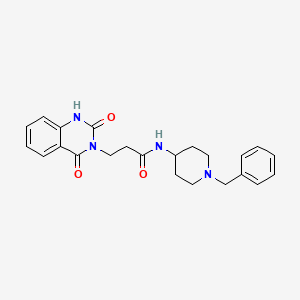![molecular formula C16H20N2O3 B2841775 (1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797643-44-7](/img/structure/B2841775.png)
(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. DMXAA is a small molecule that belongs to the class of azabicyclooctane carboxamides. This compound has been shown to have potent anti-tumor activity, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Structure-Activity Relationship: Compounds structurally related to the query molecule have been synthesized and evaluated for their potential in treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showcasing rapid brain penetration and high oral bioavailability in rats (Wishka et al., 2006).
- Enantiopure Pyrrolizidinone Amino Acid Synthesis: Research into enantiopure compounds related to the query molecule has facilitated the exploration of conformation-activity relationships in biologically active peptides. This has implications for developing more effective therapeutic agents by understanding the molecular structure's impact on biological activity (Dietrich & Lubell, 2003).
Pharmacological Applications
- Serotonin Receptor Antagonism: Structurally similar compounds have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such compounds are of interest for their potential to alleviate symptoms related to gastrointestinal disorders and chemotherapy-induced nausea (Kato et al., 1995).
Molecular Biology and Biochemistry
- Antimicrobial Activity: Research on macrocyclic and tricyclopolyazacarboxamide compounds incorporating amino acid and pyridine moieties has demonstrated significant antimicrobial activity. Such studies are critical for developing new antibacterial agents amid rising antibiotic resistance (El-Salam et al., 2012).
Metabolic and Excretory Pathways
- Metabolism and Disposition Studies: The metabolism and disposition of compounds structurally related to the query molecule have been elucidated in animal models, highlighting the importance of understanding pharmacokinetic profiles for drug development. Such studies are crucial for determining the safety and efficacy of potential therapeutic agents (Shaffer et al., 2006).
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-8-4-7-13(15(14)21-2)17-16(19)18-11-5-3-6-12(18)10-9-11/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXZXVDMCBJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

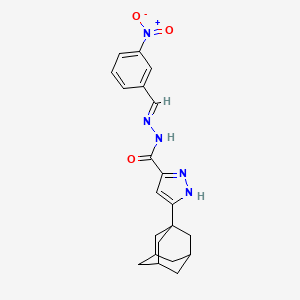

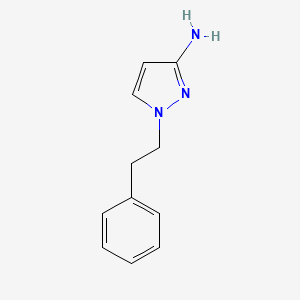
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)

![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/no-structure.png)
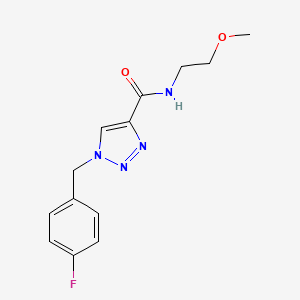
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
